

Application Notes and Protocols: Meropenem and Nacubactam Combination

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Compound of Interest

Compound Name: Nacubactam

Cat. No.: B609398

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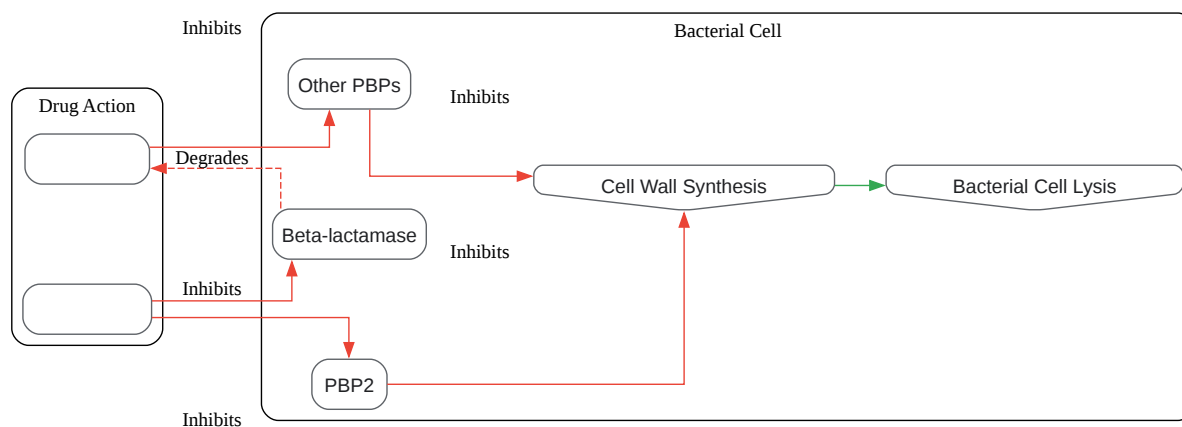
These application notes provide a comprehensive overview of the protocol for evaluating the synergistic effects of meropenem and **nacubactam**, a novel β -lactamase inhibitor with a dual mechanism of action. The combination is under investigation for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE).

Mechanism of Action

Nacubactam is a diazabicyclooctane (DBO) β -lactamase inhibitor.^{[1][2][3][4]} It uniquely possesses a dual mechanism of action:

- **β -Lactamase Inhibition:** It inhibits serine β -lactamases of Ambler classes A, C, and some class D enzymes, protecting meropenem from degradation.^{[1][2][5][6][7]}
- **Intrinsic Antibacterial Activity:** **Nacubactam** also directly binds to and inhibits penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, contributing to the overall antibacterial effect.^{[1][2][3][5][6][7]}

Meropenem, a broad-spectrum carbapenem antibiotic, exerts its bactericidal action by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).^{[8][9][10][11]} The combination of meropenem and **nacubactam** creates a potent therapeutic option against many multi-drug resistant Gram-negative bacteria.



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Mechanism of action for the Meropenem-**Nacubactam** combination.

In Vitro Activity

The combination of meropenem and **nacubactam** has demonstrated potent in vitro activity against a wide range of β -lactamase-producing Enterobacteriaceae.

Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: In Vitro Susceptibility of Meropenem-**Nacubactam** against Enterobacteriaceae

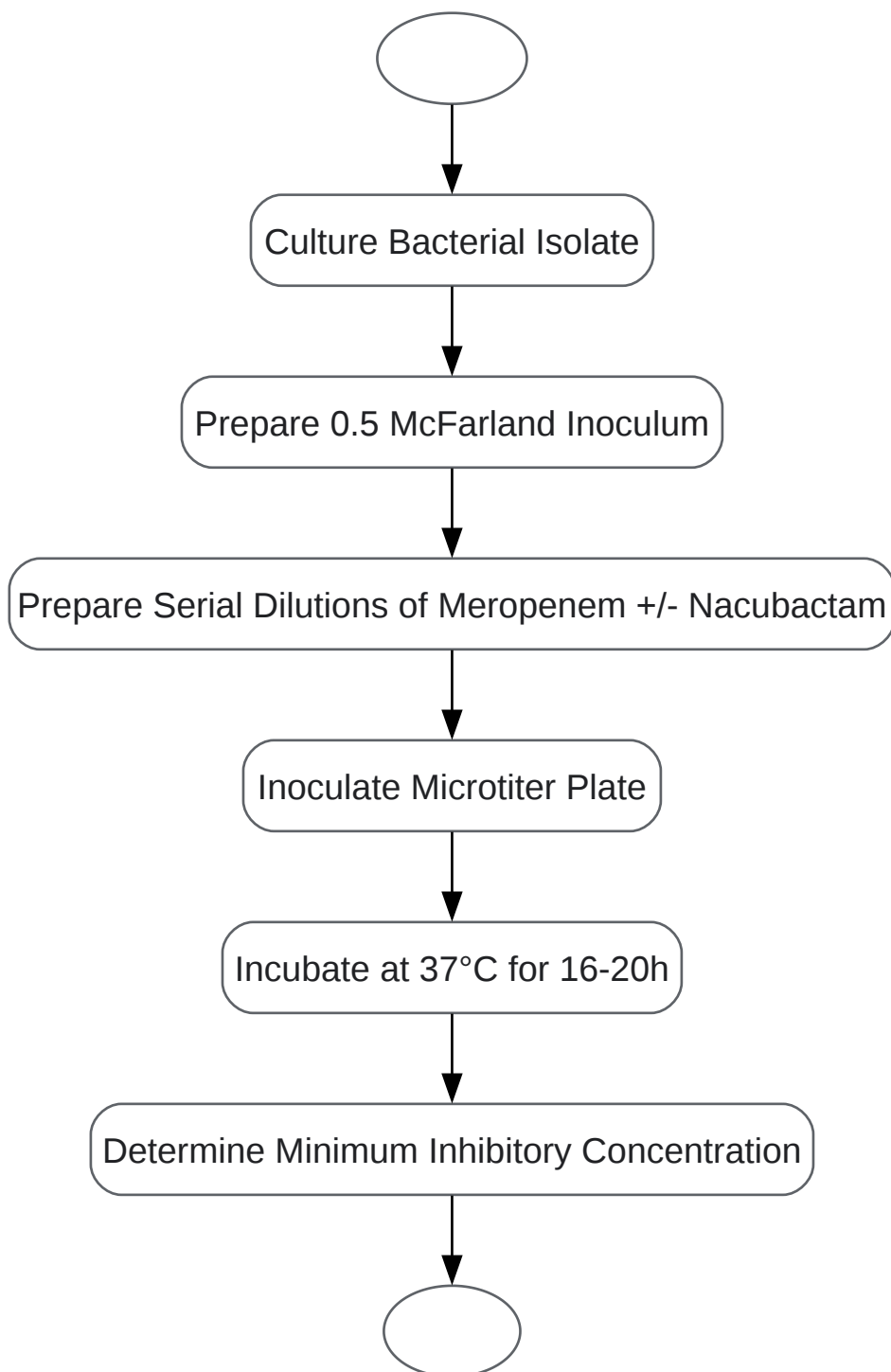
Organism Class	Meropenem MIC (µg/mL)	Nacubactam MIC (µg/mL)	Meropenem-Nacubactam (1:1) MIC (µg/mL)
Class A Serine Carbapenemase-Producing Enterobacteriaceae	8 to >64	2 to >256	0.5 to 4
KPC-producing Klebsiella pneumoniae	Resistant	Variable	Susceptible

Data synthesized from multiple sources indicating restored susceptibility to meropenem in the presence of **nacubactam**.[\[12\]](#)[\[13\]](#)

Experimental Protocol: Broth Microdilution for MIC Determination

- Isolate Preparation: Culture the bacterial isolates to be tested on appropriate agar plates to obtain fresh, pure colonies.
- Inoculum Preparation: Prepare a bacterial suspension in a saline or broth medium, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- Drug Preparation: Prepare stock solutions of meropenem and **nacubactam**. For the combination, a 1:1 ratio is commonly used.[\[2\]](#)[\[12\]](#) Perform serial two-fold dilutions of the individual drugs and the combination in cation-adjusted Mueller-Hinton broth (CAMHB).
- Plate Inoculation: Add the diluted bacterial inoculum to each well of a 96-well microtiter plate containing the drug dilutions. Include a growth control (no drug) and a sterility control (no bacteria).
- Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.



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Workflow for MIC determination by broth microdilution.

Pharmacokinetics

Phase I clinical trials in healthy volunteers have shown that **nacubactam** has linear pharmacokinetics, with exposure increasing proportionally with the dose.[\[5\]](#)[\[7\]](#)[\[14\]](#) Co-administration of meropenem and **nacubactam** did not significantly alter the pharmacokinetics of either drug.[\[5\]](#)[\[7\]](#)[\[14\]](#) **Nacubactam** is primarily excreted unchanged in the urine.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Dosing in a Phase I Clinical Trial

Drug	Dose	Frequency	Duration
Nacubactam	2,000 mg	Every 8 hours	6 days
Meropenem	2,000 mg	Every 8 hours	6 days

This represents one of the dosing cohorts in a multiple-ascending-dose study in healthy volunteers.[\[6\]](#)[\[7\]](#)[\[14\]](#)

In Vivo Efficacy: Murine Infection Models

The efficacy of the meropenem-**nacubactam** combination has been evaluated in murine models of complicated urinary tract infection (cUTI) and lung infection.

Murine Complicated Urinary Tract Infection (cUTI) Model

Table 3: Efficacy in Murine cUTI Model

Treatment	Bacterial Load Reduction (log ₁₀ CFU) from 48h control
Meropenem-Nacubactam	≥3

This reduction was observed for all isolates tested with MICs ranging from 1 to 8 µg/mL.[\[15\]](#)

Experimental Protocol: Murine cUTI Model

- Animal Model: Use specific-pathogen-free female ICR mice. Render the mice transiently neutropenic with cyclophosphamide to establish a more severe infection.[\[15\]](#)

- Infection: Anesthetize the mice and inoculate them directly into the bladder with a bacterial suspension of the test organism.
- Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer human-simulated dosing regimens of meropenem and **nacubactam** subcutaneously.^[15] Dosing schedules are designed to mimic human pharmacokinetic profiles.
- Efficacy Assessment: At the end of the treatment period (e.g., 48 hours), euthanize the mice, aseptically remove the kidneys, and homogenize the tissue. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).
- Data Analysis: Compare the bacterial load in the treated groups to that of an untreated control group to determine the reduction in CFU.

Murine Lung Infection Model

Table 4: Efficacy in Murine Lung Infection Model against Class A Serine Carbapenemase-Producing Enterobacteriaceae

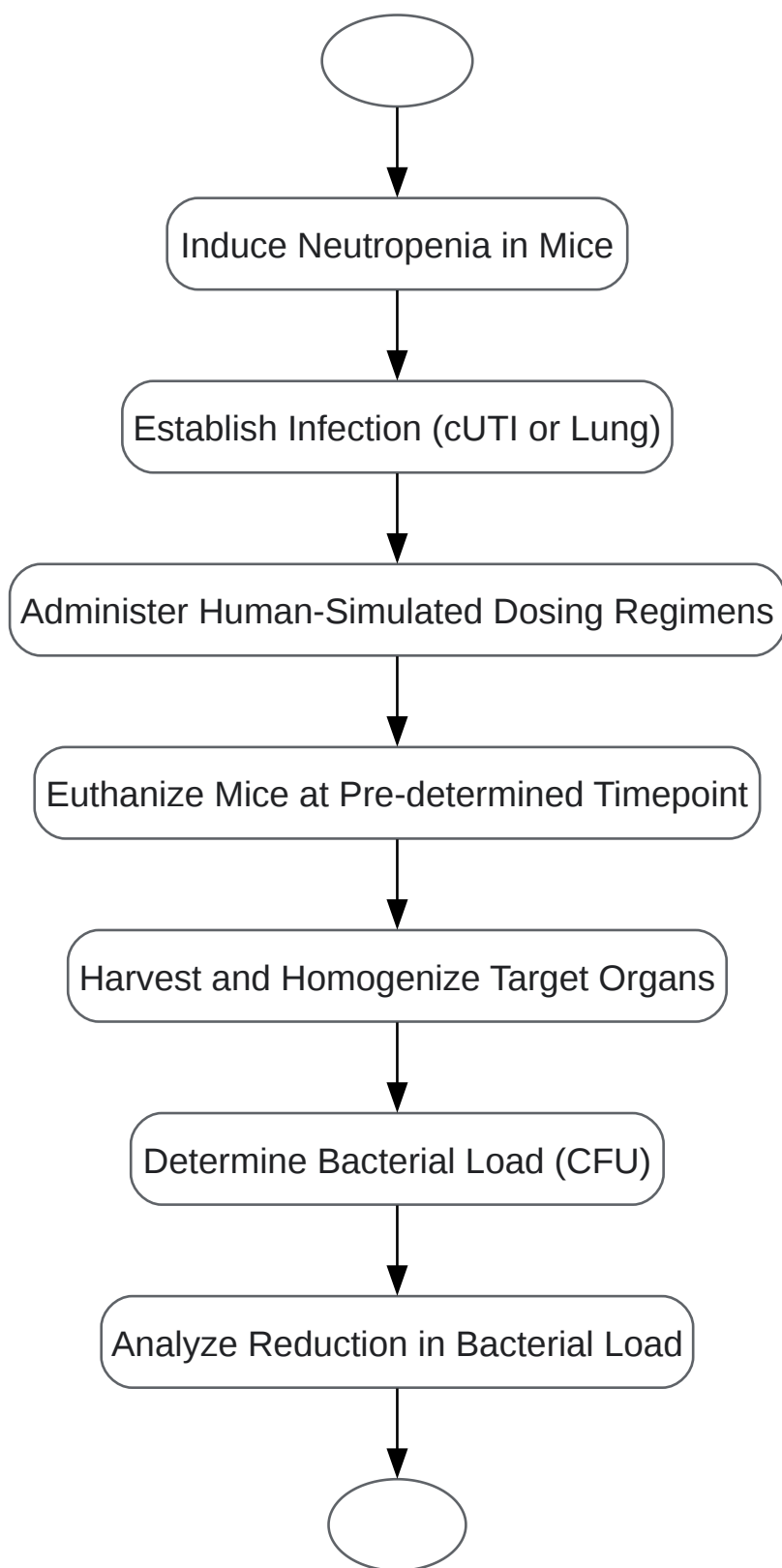
Treatment Group	Change in Bacterial Growth at 24h (log ₁₀ CFU/lung) relative to 0h control
Untreated Control	+2.91 ± 0.27
Meropenem (human-simulated regimen)	+2.68 ± 0.42
Nacubactam (human-simulated regimen)	+1.73 ± 0.75
Meropenem-Nacubactam Combination	-1.50 ± 0.59

Data from a study using twelve clinical meropenem-resistant isolates.^[13]

Experimental Protocol: Murine Lung Infection Model

- Animal Model: Utilize neutropenic mice.
- Infection: Administer the bacterial inoculum intranasally to establish a lung infection.^[13]

- Treatment: Begin treatment 2 hours post-inoculation with human-simulated epithelial lining fluid (ELF) exposures of meropenem, **nacubactam**, or the combination, administered subcutaneously.[\[13\]](#)[\[16\]](#)
- Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice, harvest the lungs, and homogenize the tissue. Determine the bacterial density by plating serial dilutions.
- Data Analysis: Calculate the change in bacterial growth at 24 hours compared to the bacterial load at the start of treatment (0-hour controls).



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General workflow for in vivo efficacy studies in murine models.

Safety and Tolerability

In healthy volunteers, **nacubactam**, both alone and in combination with meropenem, was generally well tolerated.[5][7][14] The most frequently reported adverse events were mild to moderate and included complications associated with intravenous access and headaches.[5][6][7][14] No serious or dose-limiting adverse events were reported in these studies.[5][6][7]

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